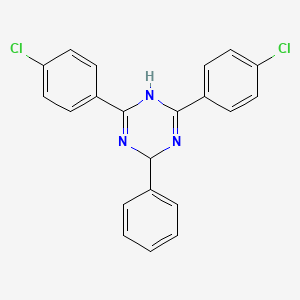
2,6-Bis(4-chlorophenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(4-chlorophenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine is a chemical compound known for its unique structure and properties. It belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This compound is characterized by the presence of two 4-chlorophenyl groups and one phenyl group attached to the triazine ring. Its molecular formula is C21H14Cl2N3.
Vorbereitungsmethoden
The synthesis of 2,6-Bis(4-chlorophenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chlorobenzaldehyde with phenylhydrazine in the presence of a catalyst can lead to the formation of the desired triazine compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
2,6-Bis(4-chlorophenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce various substituted triazines.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(4-chlorophenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,6-Bis(4-chlorophenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
2,6-Bis(4-chlorophenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine can be compared with other similar compounds, such as:
2,6-Bis(4-chlorophenyl)-3,5-dimethyltetrahydro-4H-pyran-4-one: This compound has a similar structure but differs in the presence of a pyran ring instead of a triazine ring.
3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one: This compound contains a piperidine ring and has different substituents compared to the triazine compound.
2,6-Bis(4-chlorophenyl)pyridine-4-carboxylic acid: This compound features a pyridine ring and a carboxylic acid group, making it structurally distinct from the triazine compound.
The uniqueness of this compound lies in its specific arrangement of substituents and the presence of the triazine ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
62578-55-6 |
|---|---|
Molekularformel |
C21H15Cl2N3 |
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
2,6-bis(4-chlorophenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine |
InChI |
InChI=1S/C21H15Cl2N3/c22-17-10-6-15(7-11-17)20-24-19(14-4-2-1-3-5-14)25-21(26-20)16-8-12-18(23)13-9-16/h1-13,19H,(H,24,25,26) |
InChI-Schlüssel |
DKSXJRTVKSDEMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2N=C(NC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


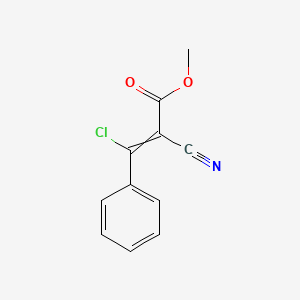
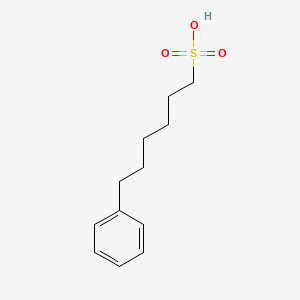
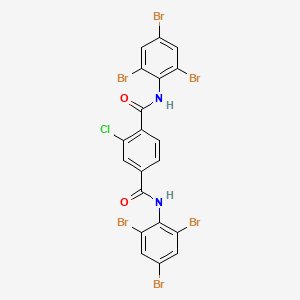
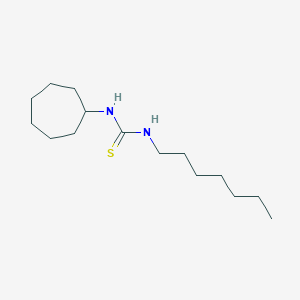
![N-[(4-Cyanophenyl)methyl]-N,N',N'-trimethylurea](/img/structure/B14515453.png)
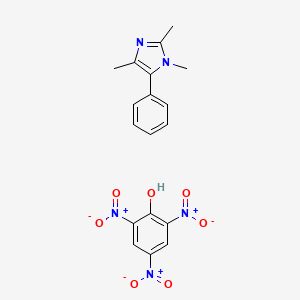
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14515471.png)
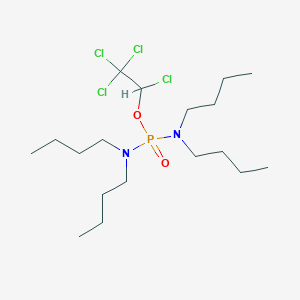
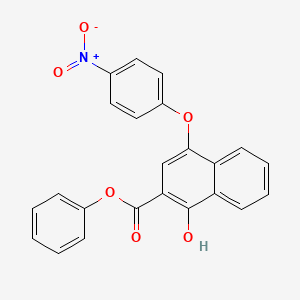
![4-[(4-Methylphenyl)ethynyl]benzonitrile](/img/structure/B14515480.png)
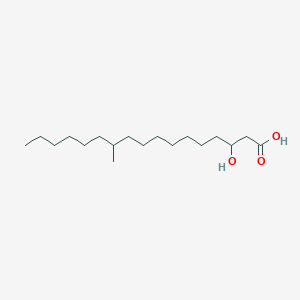
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one](/img/structure/B14515501.png)

![N-[(4-Acetamidophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14515510.png)
